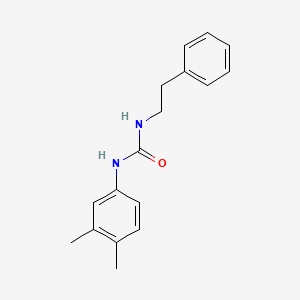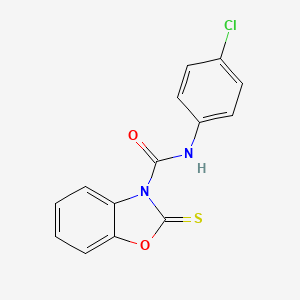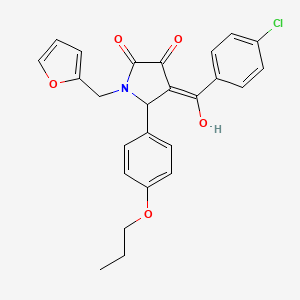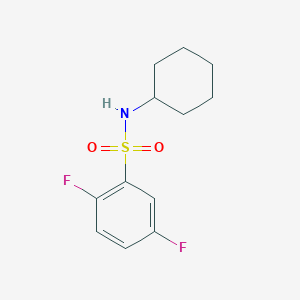
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea, also known as DPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DPU belongs to the class of urea derivatives and has been studied for its ability to modulate various cellular pathways.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea may modulate various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its ability to modulate various cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea. One direction is to further investigate the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in vivo. Additionally, further studies are needed to explore the potential therapeutic effects of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea in various diseases and to optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea involves the reaction between 3,4-dimethylphenyl isocyanate and 2-phenylethylamine. The reaction is carried out in the presence of a solvent such as toluene or chloroform and a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)urea has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-16(12-14(13)2)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRGRNDAPBCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)



![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)